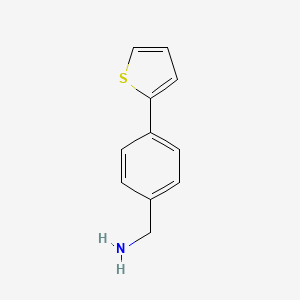

1-(4-Thiophen-2-ylphenyl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNLMMDEWQZCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379994 | |

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203436-48-0 | |

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(thiophen-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Thiophen 2 Ylphenyl Methanamine and Its Analogues

Established Synthetic Routes

The synthesis of 1-(4-thiophen-2-ylphenyl)methanamine is not typically a single-step process but rather involves carefully planned multi-step sequences. These routes are designed to build the molecule by first creating the central carbon-carbon bond between the aromatic rings, followed by functional group interconversions to install the required methanamine moiety.

Multi-step Synthesis Approaches

Multi-step syntheses are fundamental in constructing complex molecules like this compound from simpler, commercially available starting materials. A common approach involves the strategic use of protecting groups and a sequence of reactions to build the target molecule. For instance, a synthetic sequence might begin with the formation of the thiophene-phenyl core, followed by the elaboration of a functional group on the phenyl ring into the final aminomethyl group. The development of such multi-step sequences is crucial for the continuous manufacturing of pharmaceutical ingredients, where each step, including reaction and workup, is carefully optimized. mit.edu These integrated processes often involve protection and deprotection steps, such as the use of a Boc (tert-butyloxycarbonyl) group for an amine, which is later removed in a dedicated reaction step. mit.edu

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines. organic-chemistry.org This reaction class involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine. For the synthesis of this compound, this strategy would typically employ 4-(thiophen-2-yl)benzaldehyde as the starting carbonyl compound. The process is valued for its directness in forming C-N bonds. researchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice, often used in conjunction with an activator like boric acid or p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org Alternative catalytic systems, including those based on nickel nanoparticles or ruthenium complexes, have also proven efficient for the reductive amination of aldehydes. organic-chemistry.org

A general scheme for the reductive amination of 4-(thiophen-2-yl)benzaldehyde is presented below:

Utilization of 4-(thiophen-2-yl)benzonitrile as Precursor

An alternative to reductive amination starting from an aldehyde is the use of a nitrile precursor. In this approach, 4-(thiophen-2-yl)benzonitrile serves as the key intermediate. The synthesis of this precursor would first involve the creation of the thiophene-phenyl linkage, for example, via a Suzuki coupling between 4-cyanophenylboronic acid and 2-bromothiophene. This nitrile-containing intermediate is then subjected to reduction to yield the target primary amine.

Conversion to Corresponding Amines

The final step in a synthesis utilizing a nitrile precursor is the reduction of the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂). This transformation is a staple in organic synthesis and can be achieved through several reliable methods. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is a common industrial method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are highly effective on a laboratory scale for the clean conversion of nitriles to primary amines.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene-Phenyl Linkage

The formation of the carbon-carbon bond between the thiophene (B33073) and phenyl rings is a critical step in the synthesis of the parent compound and its analogues. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the premier methods for this transformation. youtube.com This reaction typically involves coupling an aryl halide (e.g., a bromophenyl derivative) with a thiophene-boronic acid or vice versa. youtube.comscielo.org.mx

The effectiveness of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions. nih.gov Research has shown that catalyst systems combining palladium(II) acetate (B1210297) (Pd(OAc)₂) with bulky, electron-rich phosphine (B1218219) ligands like SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) are highly efficient, allowing for low catalyst loadings (0.5–5 mol%) and achieving high yields (often 69–93%). nih.govsemanticscholar.org These reactions are robust and can be used to synthesize a wide variety of substituted thiophene-phenyl structures. rsc.org

Table 1: Example of Suzuki-Miyaura Cross-Coupling Conditions

| Component | Reagent/Condition | Typical Molar % / Value | Reference |

|---|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 0.25–1 mol% | nih.govsemanticscholar.org |

| Ligand | SPhos | 0.5–2 mol% | nih.govsemanticscholar.org |

| Base | Potassium Phosphate (B84403) (K₃PO₄) | 2 equivalents | semanticscholar.org |

| Solvent System | Toluene / Water | - | semanticscholar.org |

| Temperature | 90 °C | - | semanticscholar.org |

Synthesis of Analogues and Derivatives

The synthetic routes used for this compound are adaptable for creating a wide array of analogues and derivatives. By modifying the starting materials used in the cross-coupling and amination steps, chemists can introduce various substituents on both the thiophene and phenyl rings.

For example, palladium/copper-catalyzed cross-coupling reactions have been employed to synthesize complex heterocyclic structures, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, from aminoacetylenic ketones. researchgate.netmdpi.com Similarly, Sonogashira coupling reactions, another type of palladium-catalyzed reaction, have been used to create extended viologen analogues containing a central thiophene ring linked to pyridinium (B92312) rings via triple bonds. mdpi.com

The versatility of these methods allows for the creation of diverse molecular architectures built upon the thiophene-phenyl scaffold. This includes the synthesis of pyridine-3-carbonitrile (B1148548) derivatives, where a 2-bromo-substituted pyridine-thiophene precursor undergoes a nucleophilic substitution reaction with an amine like 1-methylpiperazine. mdpi.com Other complex derivatives, such as pyrazole-containing methanones, have been prepared through a combination of Claisen-Schmidt condensation and Suzuki cross-coupling reactions. scielo.org.mx

Structural Modifications of the Thiophene Ring

Modifications to the thiophene moiety are crucial for creating analogues with varied electronic and steric properties. These modifications can be achieved either by building the thiophene ring from functionalized precursors or by direct substitution on a pre-formed thiophene ring.

Direct electrophilic substitution reactions are common for functionalizing the thiophene ring. researchgate.net Given the electron-rich nature of thiophene, reactions such as halogenation, acetylation, and formylation can be performed, typically at the 5-position (if the 2-position is already substituted) or the 3- and 4-positions. rsc.org For instance, bromination of 2-substituted thiophenes can introduce a bromine atom, which can then serve as a handle for further cross-coupling reactions.

Ring-closure reactions offer another powerful strategy for constructing substituted thiophenes. researchgate.net Methods like the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis allow for the preparation of highly functionalized thiophenes from acyclic starting materials. rsc.org These approaches provide access to substitution patterns that might be difficult to achieve through direct functionalization. nih.gov

Table 1: Examples of Reactions for Thiophene Ring Modification

| Reaction Type | Reagents/Catalysts | Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Typically C5 or available positions | rsc.org |

| Acetylation | Acetic anhydride, Lewis acid | Typically C5 | rsc.org |

| Formylation | Vilsmeier-Haack reagent (DMF, POCl₃) | Typically C5 | rsc.org |

| Cyclization | Functionalized alkynes, sulfur source | Various | nih.gov |

Substitutions on the Phenyl Ring

Introducing substituents onto the phenyl ring of this compound is most commonly achieved by using a pre-substituted phenyl precursor in a cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly effective method, reacting a substituted phenylboronic acid with a halogenated thiophene (or vice versa) in the presence of a palladium catalyst. scielo.org.mx This methodology is tolerant of a wide range of functional groups on the phenyl ring, including electron-donating and electron-withdrawing groups.

Table 2: Palladium-Catalyzed Cross-Coupling for Phenyl Ring Functionalization

| Coupling Reaction | Phenyl Precursor | Thiophene Precursor | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Substituted Phenylboronic Acid | 2-Bromothiophene | Pd(PPh₃)₄, Na₂CO₃ | scielo.org.mx |

| Migita | Thiophenol | Substituted Aryl Bromide | Pd(PPh₃)₄, NaOtBu | thieme-connect.de |

Derivatization of the Methanamine Moiety

The primary amine of the methanamine group is a versatile functional handle for a wide range of derivatization reactions. Standard transformations such as N-acylation, N-alkylation, and reductive amination can be readily applied to introduce various substituents.

Reductive amination, for example, involves reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines. researchgate.net Acylation with acid chlorides or anhydrides yields corresponding amides. Furthermore, the amine can be converted into imines through condensation with aldehydes, which can be stable or used as intermediates for further reactions. nih.gov These derivatizations allow for the introduction of a vast array of functional groups, from simple alkyl chains to more complex heterocyclic systems.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental footprint of the chemical processes involved. This involves a focus on safer solvents, atom economy, and the use of catalytic, rather than stoichiometric, reagents.

Exploration of Environmentally Benign Solvents and Reagents

A significant focus in green synthetic chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. For thiophene synthesis and its coupling reactions, researchers have explored the use of ethanol, which is a bio-based and less toxic solvent compared to halogenated hydrocarbons or dimethylformamide (DMF). nih.govresearchgate.netx-mol.com Water has also been successfully employed as a solvent for certain coupling reactions, such as the Suzuki coupling, often in the presence of a phase-transfer catalyst. scielo.org.mx

The use of safer and more readily available reagents is another key aspect. For instance, methods have been developed for the halogenation of thiophenes using simple sodium halides (like NaCl) in combination with a copper catalyst, avoiding more hazardous halogenating agents. nih.govresearchgate.netx-mol.com The use of elemental sulfur in some thiophene ring-forming reactions also aligns with the principle of using less hazardous starting materials. organic-chemistry.org

Table 3: Green Solvents and Reagents in Thiophene-Related Syntheses

| Green Principle | Traditional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Solvent | Halogenated solvents (e.g., DCM) | Ethanol | Reduced toxicity, biodegradable | nih.govresearchgate.net |

| Solvent | Aprotic polar solvents (e.g., DMF) | Water, Deep eutectic solvents | Reduced toxicity, improved safety | rsc.orgscielo.org.mx |

| Reagent | Toxic halogenating agents | Sodium halides, CuSO₄ | Inexpensive, non-toxic, readily available | nih.govresearchgate.net |

| Reagent | Organometallic reagents | Transition-metal-free systems | Avoids toxic metal waste | organic-chemistry.org |

Development of Catalytic Methods for Enhanced Efficiency

Catalytic methods are inherently more aligned with green chemistry principles than stoichiometric reactions due to their higher atom economy and ability to operate under milder conditions. The palladium-catalyzed cross-coupling reactions mentioned previously are a prime example, as only a small amount of catalyst is needed to generate a large quantity of product. scielo.org.mxthieme-connect.de

Recent research has focused on developing even more efficient catalytic systems. This includes using catalysts with very low loadings (down to mol% or even ppm levels) and designing catalysts that can operate efficiently in green solvents like water or ethanol. thieme-connect.de Transition-metal-free catalytic systems are also emerging, which completely avoid the use of potentially toxic and expensive heavy metals. organic-chemistry.org For instance, transition-metal-free heterocyclization of bromoenynes using potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate has been developed for thiophene synthesis. organic-chemistry.org These advancements not only reduce waste and environmental impact but also often lead to more cost-effective and efficient synthetic routes.

Advanced Spectroscopic Characterization and Computational Chemistry of 1 4 Thiophen 2 Ylphenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. One-dimensional (¹H, ¹³C) and two-dimensional techniques are employed to map out the proton and carbon environments and their connectivity.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 1-(4-Thiophen-2-ylphenyl)methanamine is expected to exhibit distinct signals corresponding to the protons of the aminomethyl group, the disubstituted benzene (B151609) ring, and the thiophene (B33073) ring. The integration of these signals would confirm the number of protons in each environment.

The aminomethyl group (-CH₂NH₂) would typically present two signals: a singlet for the two benzylic protons (CH₂) and a broad singlet for the two amine protons (NH₂), which can exchange with deuterium (B1214612) upon addition of D₂O. The protons on the 1,4-disubstituted phenyl ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons on the thiophene ring typically show a more complex splitting pattern due to differing coupling constants between adjacent and non-adjacent protons. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet | Signal disappears upon D₂O exchange. |

| -CH₂- (Benzylic) | ~3.9 | Singlet | Adjacent to the phenyl ring and the nitrogen atom. |

| Phenyl H (ortho to CH₂NH₂) | ~7.4 | Doublet | Part of an AA'BB' system. |

| Phenyl H (ortho to Thiophene) | ~7.6 | Doublet | Part of an AA'BB' system. |

| Thiophene H₅ | ~7.4 | Doublet of Doublets | Coupled to H₃ and H₄. |

| Thiophene H₃ | ~7.2 | Doublet of Doublets | Coupled to H₄ and H₅. |

| Thiophene H₄ | ~7.1 | Doublet of Doublets | Coupled to H₃ and H₅. |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound is expected to show signals for the benzylic carbon, as well as for the carbons of the phenyl and thiophene rings. The chemical shifts are influenced by the electronic environment, including the effects of the sulfur and nitrogen heteroatoms and the aromatic systems. mdpi.comresearchgate.net Generally, carbons in the thiophene ring appear in the range of 125-145 ppm, while phenyl carbons resonate between 110-150 ppm depending on the substituent. researchgate.netwisc.edu The aliphatic benzylic carbon would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂- (Benzylic) | 45 - 50 | Aliphatic carbon attached to nitrogen. |

| Thiophene C₃, C₄ | 124 - 129 | CH carbons of the thiophene ring. researchgate.net |

| Phenyl CH | 125 - 130 | Protonated carbons of the benzene ring. |

| Thiophene C₅ | ~125 | CH carbon adjacent to sulfur. |

| Phenyl C (ipso, attached to CH₂NH₂) | 135 - 145 | Quaternary carbon. |

| Phenyl C (ipso, attached to Thiophene) | 135 - 145 | Quaternary carbon. |

| Thiophene C₂ (ipso, attached to Phenyl) | 140 - 145 | Quaternary carbon. |

Advanced NMR Techniques for Structural Elucidation and Conformation

While 1D NMR spectra suggest the primary structure, 2D NMR techniques are indispensable for unambiguous assignment and conformational analysis. researchgate.netbbhegdecollege.com For a molecule like this compound, several 2D experiments would be highly informative. ipb.ptmdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity of protons within the phenyl and thiophene rings. For example, it would show correlations between the adjacent protons on the thiophene ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the benzylic CH₂ proton signal to its corresponding carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the molecular fragments. Key correlations would include those between the benzylic CH₂ protons and the ipso-carbon of the phenyl ring, and between the thiophene protons and the ipso-carbon of the phenyl ring, confirming the link between the two aromatic systems. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. diva-portal.org NOESY could reveal spatial proximity between the benzylic protons and the ortho-protons of the phenyl ring, as well as potential through-space interactions between protons on the phenyl and thiophene rings, which would help define the dihedral angle between the two rings. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignment and Functional Group Identification

The IR and Raman spectra of this compound would display characteristic bands corresponding to its primary amine, aromatic rings, and thiophene moiety.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). wpmucdn.com An N-H bending (scissoring) vibration should also be visible near 1600 cm⁻¹. wpmucdn.com

C-H Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the -CH₂- group would be observed just below 3000 cm⁻¹. mdpi.com

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl and thiophene rings are expected in the 1400-1600 cm⁻¹ region. globalresearchonline.netiosrjournals.org

Thiophene-Specific Vibrations: The thiophene ring has characteristic ring stretching and C-S stretching modes, which typically appear in the fingerprint region below 1400 cm⁻¹. iosrjournals.org

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl & Thiophene Rings |

| Aliphatic C-H Stretch | 2850 - 2960 | -CH₂- Group |

| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine |

| Aromatic C=C Stretch | 1400 - 1600 | Phenyl & Thiophene Rings |

| Thiophene Ring Vibrations | 1300 - 1450 | Thiophene Ring |

| C-N Stretch | 1020 - 1250 | Alkyl Amine |

| C-S Stretch | 600 - 750 | Thiophene Ring |

Correlation of Experimental and Theoretical Vibrational Spectra

To achieve a precise assignment of all vibrational modes, particularly in the complex fingerprint region, experimental IR and Raman spectra are often correlated with theoretical calculations. uhcl.eduarxiv.org Quantum chemical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are used to calculate the harmonic vibrational frequencies of the optimized molecular structure. researchgate.netprimescholars.comnih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. researchgate.net Therefore, they are typically scaled by an empirical factor to improve the agreement with the experimental data. iosrjournals.org By comparing the scaled theoretical frequencies with the experimental IR and Raman bands, a detailed and reliable assignment can be made. This process is aided by calculating the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. mdpi.comnih.gov This correlative approach allows for a confident assignment of nearly all observed bands, confirming the presence of specific structural features and functional groups within the molecule. arxiv.org

Mass Spectrometry (MS)

Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C₁₁H₁₁NS, the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₁NS | 189.0612 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₂NS⁺ | 190.0689 |

Experimental determination of the m/z value of the protonated molecule to within a few parts per million (ppm) of 190.0689 would confirm the molecular formula C₁₁H₁₁NS.

Fragmentation Patterns and Structural Information

In mass spectrometry, particularly with techniques like Electron Ionization (EI), molecules undergo fragmentation, and the resulting charged fragments are detected. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent compound.

For this compound, the fragmentation is expected to be directed by the functional groups present: the primary amine, the phenyl ring, and the thiophene ring. Alpha-cleavage is a dominant fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable benzylic-type cation.

Key predicted fragmentation pathways include:

Loss of the amino group: Cleavage of the C-N bond could result in the loss of an NH₂ radical, leading to a fragment ion.

Benzylic cleavage: The most probable fragmentation would be the cleavage of the bond between the phenyl ring and the methanamine group, resulting in a tropylium-like ion if rearrangement occurs, or a substituted benzyl (B1604629) cation.

Cleavage within the thiophene ring: The thiophene ring can also undergo fragmentation, although it is a relatively stable aromatic system.

The table below summarizes some of the plausible fragment ions and their corresponding m/z values that could be observed in the mass spectrum of this compound.

Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M-NH₂]⁺ | C₁₁H₉S⁺ | 173.0425 |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 |

| [C₄H₄S]⁺ | Thiophene cation | 84.0034 |

Analysis of the relative abundances of these and other fragment ions would provide detailed structural information and help to confirm the identity of the compound.

X-ray Crystallography and Crystal Structure Analysis

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial arrangement of its constituent thiophene, phenyl, and methanamine groups. The bond lengths and angles within the phenyl and thiophene rings are expected to conform to standard values for aromatic systems.

A key conformational feature is the dihedral angle between the planes of the thiophene and phenyl rings. In the crystal structure of a related compound, (4-methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, the dihedral angle between the thiophene and central benzene ring is 60.86 (9)°. A similar non-planar conformation would be expected for this compound to minimize steric hindrance between the two aromatic rings. The aminomethyl group attached to the phenyl ring would exhibit a tetrahedral geometry around the carbon atom.

Table 3: Expected Bond Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| C-S bond length (thiophene) | Bond distance between carbon and sulfur in the thiophene ring | ~1.71 Å |

| C-C bond length (phenyl) | Aromatic carbon-carbon bond distance in the benzene ring | ~1.39 Å |

| C-N bond length | Bond distance between the benzylic carbon and the nitrogen atom | ~1.47 Å |

| Dihedral Angle (Thiophene-Phenyl) | Angle between the planes of the two aromatic rings | Likely non-planar |

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in a crystal is governed by a variety of intermolecular forces. The primary amine group is a key player in directing the crystal packing, as it can act as both a hydrogen bond donor and acceptor.

Hydrogen Bonding: It is highly probable that the amine groups will form N-H···N hydrogen bonds, linking molecules into chains or more complex networks.

π–π Stacking: The aromatic thiophene and phenyl rings are likely to engage in π–π stacking interactions, where the electron-rich clouds of adjacent rings align. This is a common feature in the crystal packing of aromatic compounds.

The interplay of these interactions will determine the final crystal packing arrangement, influencing properties such as melting point and solubility. Studies on furan (B31954)/thiophene carboxamide compounds have shown that an increase in the aromaticity from furan to thiophene leads to more effective π-based interactions in the crystal packing.

Co-crystallization Studies with Biological Targets

Co-crystallization is a technique used to obtain a crystal of a protein in complex with a ligand, such as a potential drug molecule. This provides a detailed snapshot of how the ligand binds to its biological target at the atomic level, which is invaluable for structure-based drug design.

While there are no specific reports on the co-crystallization of this compound with any biological target, its structural motifs are present in many biologically active compounds. Thiophene-containing compounds are known to act as inhibitors for various enzymes, including cyclooxygenases (COX). The general procedure for such a study would involve:

Formation of a stable protein-ligand complex by incubating the purified target protein with an excess of this compound.

Screening a wide range of crystallization conditions to find one that yields diffraction-quality crystals of the complex.

Solving the crystal structure to reveal the binding mode of the ligand.

The aniline (B41778) derivatives-benzylamine group is known to target the C-X-C chemokine receptor 4 (CXCR4), suggesting a potential biological target for this compound. In a hypothetical co-crystal structure, the thiophene and phenyl rings could engage in hydrophobic and π-stacking interactions with aromatic residues in the protein's binding pocket, while the amine group could form key hydrogen bonds with polar residues.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, providing deep insights into the molecular properties of compounds like this compound. Through various in silico techniques, it is possible to predict electronic structure, reactivity, and potential biological activity, thereby guiding synthetic efforts and rational drug design. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely applied to molecules like this compound to determine optimized geometry and to calculate various electronic and reactivity parameters. rsc.orgnih.gov Studies on related thiophene derivatives often employ DFT with hybrid functionals like B3LYP to achieve a balance of accuracy and computational efficiency. semanticscholar.orgsemanticscholar.org

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.org A smaller energy gap suggests higher reactivity and lower stability. semanticscholar.org For thiophene-based π-conjugated systems, the HOMO is typically delocalized over the entire backbone, while the LUMO's contribution from the thiophene and pyrazine (B50134) rings increases, facilitating effective intramolecular charge transfer (ICT). derpharmachemica.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity. semanticscholar.org

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ). A stable molecular system is indicated by a negative chemical potential. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

DFT calculations on thiophene derivatives have shown that the nature of substituent groups significantly impacts the geometric and electronic structures. nih.gov Electron-donating groups tend to increase the electron density in the thiophene ring, affecting its reactivity. nih.gov

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -4.994 nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.142 nih.gov |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.852 nih.gov |

| Ionization Potential | I | -EHOMO | 4.994 nih.gov |

| Electron Affinity | A | -ELUMO | 1.142 nih.gov |

| Chemical Hardness | η | (I - A) / 2 | 1.926 |

| Chemical Softness | S | 1 / η | 0.519 |

| Chemical Potential | μ | -(I + A) / 2 | -3.068 nih.gov |

| Electrophilicity Index | ω | μ² / 2η | 2.445 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns of potential drug candidates like this compound with specific biological targets. nih.govnih.gov

The process involves placing the ligand into the binding site of the protein and evaluating the binding energy for different conformations. amazonaws.com The results are often expressed as a docking score, with lower binding free energies indicating a more stable ligand-receptor complex and higher predicted affinity. tandfonline.comd-nb.info Thiophene-based compounds have been evaluated against a wide range of biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. nih.govresearchgate.netmdpi.com For instance, derivatives have been docked against targets like cyclooxygenase (COX) for anti-inflammatory activity and various protein kinases in cancer research. nih.gov

Docking studies on thiophene derivatives reveal that the thiophene ring and its substituents often engage in crucial interactions within the receptor's active site. nih.gov The sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov Furthermore, the phenyl and thiophene rings frequently participate in hydrophobic and π-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the binding pocket. nih.gov For example, docking studies of thiophene derivatives with the SARS-CoV-2 main protease have been performed to evaluate potential antiviral activity. nih.gov

The analysis of these interactions provides a structural basis for the observed biological activity and can guide the chemical modification of the ligand to improve its potency and selectivity. d-nb.info

| Target Protein (PDB ID) | Biological Role | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Enoyl Acyl Carrier Protein Reductase (2NSD) nih.gov | Bacterial fatty acid synthesis | -11.5 | Tyr158, Met161, Pro193 | Hydrogen bonding, Hydrophobic interactions |

| Tyrosine Hydroxylase (2XSN) nih.gov | Catecholamine synthesis | -7.8 | His361, His336, Phe309 | π-π stacking, Hydrogen bonding |

| BCL-2 Family Protein (2W3L) mdpi.com | Apoptosis regulation (Anticancer) | -8.2 | Arg104, Tyr67, Asp99 | Hydrogen bonding, π-sulfur interaction |

| Phosphodiesterase 4D (PDE4D) researchgate.net | Inflammation (COPD) | -9.5 | Gln369, Met273, Phe340 | Hydrophobic interactions, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that correlate physicochemical properties or theoretical molecular descriptors of compounds with their activities, such as inhibitory concentrations (IC₅₀) or binding affinities. nih.gov

For series of thiophene analogs, QSAR studies have been instrumental in identifying the key structural features that govern their biological effects, particularly in areas like anti-inflammatory research. nih.govnih.gov In a typical QSAR study, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

The descriptors used in QSAR models can be of various types: electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological. researchgate.net Studies on thiophene analogs have revealed the dominant role of electronic properties, such as the energy of the LUMO (ELUMO) and dipole moment, in modulating anti-inflammatory activity. nih.gov This suggests that the electronic characteristics of the molecule are crucial for its interaction with biological targets. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used for several purposes:

To predict the activity of newly designed, unsynthesized compounds. mdpi.com

To understand the mechanism of action by identifying which molecular properties are most important for activity.

To establish a pharmacophore, which is the three-dimensional arrangement of essential features that a molecule must possess to be active. nih.gov

For example, a QSAR study on aryl-thiophene derivatives as inhibitors of the SARS-CoV-2 PLpro enzyme found that the presence of an aromatic ring and a basic nitrogen atom was crucial for good antiviral activity. mdpi.com Such insights are invaluable for the rational design and optimization of new therapeutic agents. nih.gov

| Model Equation | Statistical Parameters | Key Descriptors |

|---|---|---|

| pIC₅₀ = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ... | r² (Coefficient of determination) > 0.8 mdpi.com | ELUMO (Electronic) nih.gov |

| q² (Cross-validated r²) > 0.7 mdpi.com | Dipole Moment (Electronic) nih.gov | |

| r²test (External validation) > 0.7 mdpi.com | LogP (Hydrophobicity) researchgate.net |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Thermodynamics

Due to the absence of research data on the specific topics requested, data tables and detailed research findings for the outlined sections cannot be provided.

Pharmacological and Biological Research of 1 4 Thiophen 2 Ylphenyl Methanamine Scaffold

Target Identification and Mechanism of Action Studies

Efforts to characterize the pharmacological profile of 1-(4-thiophen-2-ylphenyl)methanamine have led to its identification as an inhibitor of specific enzymes. These studies are crucial for understanding its potential therapeutic applications and for guiding further drug development.

This compound has been identified as an experimental inhibitor of Leukotriene A4 hydrolase (LTA4H). drugbank.com LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways by catalyzing the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. patsnap.comnih.gov By blocking the activity of LTA4H, inhibitors can reduce the production of LTB4, thereby diminishing the inflammatory response. patsnap.com

Fragment-based crystallographic studies on LTA4H have provided insights into how thiophene-containing molecules bind to the enzyme's active site. A thiophene (B33073) derivative similar in structure to this compound was observed binding near the enzyme's zinc-binding site. acs.org In this binding mode, the primary amino group of the fragment was positioned to interact with key amino acid residues, including Glutamine-136 (Gln136) and Glutamic acid-271 (Glu271). acs.org Furthermore, the thiophene ring itself can engage in hydrophobic interactions with residues such as Phenylalanine-314 (Phe314) and Leucine-369 (Leu369), contributing to the ligand's affinity for the enzyme. acs.org The ability of the thiophene moiety to displace structurally conserved water molecules deep within the active site is also considered a factor in the potency of such inhibitors. acs.org

| Molecular Component | Interacting Residue/Feature | Interaction Type | Reference |

|---|---|---|---|

| Primary Amino Group | Gln136, Glu271 | Polar Interaction | acs.org |

| Thiophene Ring | Phe314, Leu369 | Hydrophobic Contact | acs.org |

| Thiophene Ring | Active Site Water Molecules | Displacement | acs.org |

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net Mpro is a cysteine protease responsible for cleaving the viral polyprotein into functional non-structural proteins. nih.govnih.gov Inhibition of this enzyme halts the viral life cycle. researchgate.net

Currently, there is no direct experimental evidence in the reviewed literature specifically demonstrating the binding of this compound to the SARS-CoV-2 main protease. While numerous in silico screening studies have been conducted to identify potential Mpro inhibitors from various chemical libraries, this particular compound has not been highlighted as a hit in the available search results. researchgate.netnih.govnih.gov Hypothetically, the structural features of the compound, such as its aromatic rings and amine group, could potentially form interactions with the substrate-binding pocket of Mpro, but this remains speculative without dedicated computational or experimental investigation.

The selectivity of a compound for its intended target over other biological molecules is a critical aspect of its pharmacological profile. Thiophene-based scaffolds are recognized as privileged structures in medicinal chemistry and have been incorporated into compounds targeting a wide range of enzymes and receptors. nih.govnih.gov For instance, different thiophene derivatives have been investigated for their activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are also involved in inflammation. nih.gov

There is no specific data from broad-panel screening to definitively characterize the full selectivity profile of this compound. Therefore, its potential modulatory effects on other enzymes or receptors remain largely uncharacterized. The possibility of off-target interactions is an inherent consideration in drug discovery, and without further experimental data, it cannot be ruled out.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR studies would focus on how modifications to the thiophene and phenyl rings alter its potency as an LTA4H inhibitor.

In the context of LTA4H inhibition, the thiophene ring plays a significant role in binding. As noted in crystallographic studies, the thiophene moiety can occupy a hydrophobic pocket and is capable of displacing water molecules from the active site, which can lead to an increase in binding affinity. acs.org SAR studies on some classes of thiophene derivatives have shown that replacing the thiophene ring with a phenyl ring can lead to a decrease in activity, underscoring the importance of the heterocycle for potent inhibition. nih.gov

| Thiophene Ring Feature | Impact on Biological Activity | Rationale | Reference |

|---|---|---|---|

| Presence of Thiophene Ring | Often enhances potency compared to a phenyl ring. | Acts as a bioisostere, improving metabolic stability and binding affinity. | nih.gov |

| Sulfur Heteroatom | Can participate in hydrogen bonding. | Enhances drug-receptor interactions. | nih.gov |

| Overall Moiety | Can displace water molecules in the active site. | Contributes to increased binding affinity. | acs.org |

The central phenyl ring in the this compound scaffold acts as a linker, properly orienting the thiophene ring and the methanamine group for interaction with the biological target. Modifications to this ring are a key strategy for optimizing a compound's pharmacological profile.

While specific SAR studies detailing modifications to the phenyl ring of this compound are not available in the reviewed literature, general principles from related LTA4H inhibitors can be informative. Studies on various LTA4H inhibitors have shown that highly active compounds often feature diphenylmethane (B89790) or diphenyl ether scaffolds. figshare.com This suggests that the spatial arrangement and electronic properties of the aromatic systems are critical for potent inhibition. Adding substituents to the phenyl ring can influence the molecule's conformation, solubility, and ability to form secondary interactions with the enzyme, thereby modulating its potency and selectivity.

| Modification Type | Potential Impact on Pharmacological Profile | Rationale for Modification |

|---|---|---|

| Adding Electron-Withdrawing Groups (e.g., -Cl, -CF3) | May alter electronic interactions with the binding site and affect metabolic stability. | To probe electronic requirements and block potential sites of metabolism. |

| Adding Electron-Donating Groups (e.g., -OCH3, -CH3) | Can influence hydrogen bonding capacity and hydrophobic interactions. | To explore additional binding pockets and improve affinity. |

| Changing Substitution Pattern (ortho, meta, para) | Alters the overall geometry of the molecule. | To optimize the orientation of other key functional groups within the active site. |

Influence of Amine Group Derivatization

The primary amine group of the this compound scaffold is a key site for chemical modification, enabling the synthesis of a wide array of derivatives. The derivatization of this amine can substantially alter the molecule's physicochemical characteristics, including its lipophilicity, capacity for hydrogen bonding, and steric profile. These changes can, in turn, have a profound effect on the molecule's interactions with biological targets, resulting in varied pharmacological activities.

While specific structure-activity relationship (SAR) studies centered on the amine group derivatization of this compound are not extensively detailed in the public domain, established principles of medicinal chemistry indicate that N-alkylation, N-acylation, and the creation of sulfonamides or ureas can modulate the biological activity of the parent compound. For instance, adding small alkyl groups to the nitrogen atom can enhance lipophilicity, which may improve cell membrane permeability. Larger or more intricate substituents can introduce specific interactions with target proteins, potentially leading to greater potency or selectivity.

In related series of phenylmethanamine analogs, the nature of the substituent on the amine has been demonstrated to be a crucial factor for activity. For example, in a series of substituted phenylthiophenylamines, the introduction of a p-chlorobenzoyl group on the nitrogen atom of a 2-aminophenylthio derivative led to a compound that showed a 79% reduction in carrageenan-induced edema in animal models. nih.gov This underscores the significant influence that N-acylation can have on anti-inflammatory effects.

The following interactive table illustrates potential derivatizations of the amine group of this compound and their hypothetical impact on its properties, based on general medicinal chemistry principles.

| Derivative Type | Substituent (R) | Potential Influence on Properties |

| Primary Amine | -H | Parent compound, serves as a baseline for comparison. |

| Secondary Amine | -CH₃, -C₂H₅ | Increased lipophilicity, potentially leading to enhanced cell penetration. |

| Tertiary Amine | -(CH₃)₂ | Further increased lipophilicity, with the potential for altered receptor binding due to steric hindrance. |

| Amide | -COCH₃, -COPh | Introduction of a hydrogen bond acceptor, creating the possibility for new interactions with biological targets. |

| Sulfonamide | -SO₂CH₃, -SO₂Ph | Introduction of a strong hydrogen bond acceptor and a tetrahedral geometry, which can mimic a phosphate (B84403) group. |

| Urea | -CONH₂, -CONHPh | Introduction of both hydrogen bond donors and acceptors, allowing for the potential for strong and specific interactions. |

It is crucial to recognize that the actual biological outcomes of these modifications would need to be confirmed through empirical studies, as the interplay of electronic, steric, and hydrophobic factors is intricate and dependent on the specific biological target.

Therapeutic Potential of Thiophene-Phenyl-Methanamine Scaffolds

The thiophene-phenyl-methanamine scaffold is considered a privileged structure in the field of medicinal chemistry, as derivatives that incorporate the thiophene ring are known to display a broad spectrum of pharmacological activities. nih.gov

Anti-inflammatory and Analgesic Activities of Related Compounds

Thiophene derivatives have been the subject of extensive research for their anti-inflammatory and analgesic potential. For instance, a series of thiophen-2-ylmethylene-based derivatives were synthesized and assessed for their in vivo anti-inflammatory effectiveness. nih.gov Several compounds from this series demonstrated a rapid onset and extended duration of anti-inflammatory action, with some even surpassing the activity of the standard drug, celecoxib. nih.gov Additionally, some of these derivatives also showed promising and long-lasting analgesic properties. nih.gov Another investigation into substituted phenylthiophenylamines identified a compound that caused a significant decrease in edema in an animal model of inflammation. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). nih.gov

The table below provides a summary of the anti-inflammatory activity of some thiophene derivatives as reported in the literature.

| Compound Series | Key Structural Features | Observed Anti-inflammatory Activity | Reference |

| Thiophen-2-ylmethylene derivatives | Incorporation of various nitrogenous heterocyclic rings | Rapid onset and extended duration of anti-inflammatory potency, with some being more effective than celecoxib. | nih.gov |

| Substituted phenylthiophenylamines | p-chlorobenzoyl group on the nitrogen atom | A 79% reduction in edema in a carrageenan-induced edema model. | nih.gov |

| 5-phenylthiophenecarboxylic acid derivatives | Acetic acid or methyl acetate (B1210297) substituents | Potent suppression of adjuvant-induced arthritis in rat models. | nih.gov |

Antimicrobial and Antifungal Properties of Thiophene Derivatives

The thiophene nucleus is a prevalent structural motif in many compounds that exhibit potent antimicrobial and antifungal effects. A study focusing on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues confirmed their effectiveness against clinical strains of Escherichia coli that produce extended-spectrum-β-lactamase (ESBL). nih.gov Certain analogues displayed high levels of activity and, through molecular docking studies, were shown to interact efficiently with the binding pocket of the β-lactamase enzyme. nih.gov In a separate study, a series of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, which feature a thiophene moiety, were synthesized and tested. nih.gov A number of these compounds exhibited strong antibacterial activity, with some also demonstrating good efficacy against the pathogenic fungus Candida albicans. nih.gov The inclusion of a 1,3,4-thiadiazole (B1197879) moiety linked to a cephalosporanic acid core has also been found to yield compounds with notable antimicrobial activity. mdpi.com

The following table showcases a selection of thiophene derivatives and their documented antimicrobial and antifungal activities.

| Compound Series | Target Organism(s) | Observed Antimicrobial/Antifungal Activity | Reference |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | High activity, with effective binding to the β-lactamase enzyme. | nih.gov |

| 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Gram-positive and Gram-negative bacteria, Candida albicans | Potent antibacterial and good antifungal activity for some of the derivatives. | nih.gov |

| Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids | Various microbes | Reasonable antimicrobial activity, on par with cephalexin. | mdpi.com |

Anticancer Activity in Related Chemical Series

The thiophene ring is a component of numerous compounds that have been explored for their anticancer capabilities. For example, a series of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives were synthesized and screened against a variety of human tumor cell lines. nih.gov Several of these compounds demonstrated potent and selective anticancer effects against the HCT-116 colon cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov The mode of action for the most effective compounds was determined to be cell cycle arrest at the S and G2/M phases. nih.gov In another research effort, a new series of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives were created and assessed for their cytotoxic effects on several cancer cell lines. nih.gov Some of these compounds displayed good activity, with one derivative achieving an IC₅₀ of 9.77 µM against the K562 cell line. nih.gov Additionally, novel chalcone (B49325) derivatives featuring a 3-(thiophen-2-yl)pyrazolyl moiety have shown promising anticancer activity against a range of human cancer cell lines, including those of hepatocellular carcinoma, breast adenocarcinoma, and lung carcinoma. researchgate.net

The table below outlines the anticancer activity of some thiophene-containing compounds.

| Compound Series | Cancer Cell Line(s) | Observed Anticancer Activity | Reference |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 (colon cancer) | Potent and selective activity with IC₅₀ values as low as 7.1 µM. | nih.gov |

| N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives | K562 (leukemia) | Good activity, with an IC₅₀ of 9.77 µM for the most active compound. | nih.gov |

| 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | A549 (lung carcinoma), HepG2 (hepatocellular carcinoma) | Promising activity with IC₅₀ values of 27.7 µg/ml and 26.6 µg/ml, respectively. | researchgate.net |

Antiviral Properties of Related Heterocyclic Systems

While specific research into the antiviral capabilities of this compound is not extensive, the larger category of heterocyclic compounds, including those with a thiophene ring, represents a valuable source of antiviral agents. A high-throughput screening of a vast compound library for activity against SARS-CoV-2 led to the identification of a 1-heteroaryl-2-alkoxyphenyl analog as a promising candidate that disrupts viral entry. mdpi.com This discovery emphasizes the potential of complex heterocyclic systems in the development of antiviral drugs. In a different study, closo-decaborate anion derivatives with amino acid ester residues were synthesized and evaluated for their effectiveness against the influenza A virus. mdpi.com One of the tryptophan methyl ester derivatives was able to completely inhibit viral replication in vitro. mdpi.com Although these findings are not directly related to the thiophene-phenyl-methanamine scaffold, they serve to illustrate the potential for functionalized heterocyclic compounds to possess significant antiviral activity.

The table below presents examples of heterocyclic systems with reported antiviral activity.

| Compound Series | Virus | Observed Antiviral Activity | Reference |

| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2 | Active against a range of beta-coronaviruses and interferes with viral entry. | mdpi.com |

| Closo-decaborate anion with amino acid ester residues | Influenza A (H1N1)pdm09 | The tryptophan methyl ester derivative demonstrated complete inhibition of viral replication. | mdpi.com |

Applications in Materials Science and Emerging Technologies

Role in Organic Electronic Materials

The integration of thiophene-containing compounds is a well-established strategy in the design of materials for organic electronics, owing to their favorable electronic properties and stability.

Incorporation into Conductive Polymers

While the direct polymerization of 1-(4-thiophen-2-ylphenyl)methanamine is not extensively documented, its structure is analogous to monomers used to create conductive polymers. Thiophene (B33073) and its derivatives are readily polymerized through electrochemical methods. imp.kiev.uanih.govresearchgate.net The resulting polythiophenes are a significant class of conducting polymers used in various applications due to their environmental and thermal stability. cmu.edu For instance, a similar compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, has been electrochemically polymerized to form a soluble conducting polymer. researchgate.net This analogous polymer exhibits electrochromic properties, changing color from yellow in its reduced state to blue in its oxidized state, with a measured electronic bandgap of 2.12 eV. researchgate.net

The presence of the amine group in this compound offers a site for further functionalization or can influence the polymerization process and the properties of the resulting polymer. Polymers derived from monomers containing aniline-like moieties have been explored for their electrochromic properties in high-contrast devices. The electrochemical polymerization of N-(thiophen-2-ylmethylene)aniline-containing dithienylpyrroles results in polymers that display reversible multicolor chromism, which is desirable for electrochromic applications.

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on thiophene are crucial for developing efficient devices. Thiophene-containing molecules are often employed as components of hole transport materials (HTMs) or as part of the emissive layer. rsc.orgdoi.orgbeilstein-journals.org The general structure of this compound, which combines electron-rich thiophene and amine groups, is characteristic of building blocks used for HTMs. Efficient HTMs are essential for balancing charge injection and transport within the OLED, leading to improved device performance. elsevierpure.com

Furthermore, thiophene derivatives can be incorporated into larger molecular structures to create fluorescent emitters. ossila.com These materials can be designed as donor-π-acceptor systems to tune the emission color and enhance quantum efficiency. For example, a compound featuring a thieno[3,2-b]thiophene (B52689) π-linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor was used as an emitter in a solution-processed OLED, demonstrating high fluorescence quantum yields. beilstein-journals.org The methanamine group on this compound provides a reactive handle to integrate this thiophene-phenyl core into more complex emitter or hole-transport molecules for advanced OLED applications.

Functional Materials Development

The compound serves as a critical precursor in the synthesis of materials for renewable energy and catalysis, highlighting its versatility.

Perovskite Solar Cells

A significant application of this compound is in the field of perovskite solar cells (PSCs). Its iodide salt, (4-thiophen-2-yl)phenyl)methanaminium iodide (TPMAI), has been successfully employed as a surface passivating agent to improve both the efficiency and stability of PSCs. acs.orgnih.gov Surface defects on perovskite films are a major source of non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of the devices.

| Device | Power Conversion Efficiency (PCE) | Efficiency Retention (after 1250h) |

|---|---|---|

| Reference (Untreated) | 20.91% | 54% |

| TPMAI-Passivated | 23.15% | 98% |

Catalytic Systems

The structural motifs present in this compound, namely the thiophene ring and the primary amine, are found in ligands used for catalysis. The amine group can be readily converted into an imine (Schiff base) by condensation with an aldehyde or ketone. Metal complexes of thiophene-containing Schiff bases have been investigated for their catalytic and biological activities. For instance, Fe(III), Ru(III), Co(II), Ni(II), Cu(II), and other metal complexes of 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide have been synthesized and characterized. researchgate.net In these complexes, the ligand coordinates to the metal ion through the azomethine nitrogen and the thiophene sulfur, demonstrating the capability of such structures to act as bidentate ligands. researchgate.net

Additionally, thiophene-based heterocyclic compounds have been used as ligands in the design of metal complex nanocatalysts. mdpi.com While direct catalytic applications of this compound are not widely reported, its derivatives hold potential for creating novel ligands for transition metal catalysts used in various organic transformations.

Advanced Characterization of Material Properties

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize medicinal chemistry and drug discovery. mdpi.comcrimsonpublishers.com These computational tools can analyze vast datasets to identify hidden patterns, predict the biological activities and physicochemical properties of novel molecules, and generate new structures with desired therapeutic profiles. mdpi.comnih.gov For a compound like 1-(4-thiophen-2-ylphenyl)methanamine, AI and ML offer powerful avenues for designing novel derivatives and predicting their potential efficacy and safety. crimsonpublishers.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, can be developed to correlate the structural features of thiophene (B33073) derivatives with their biological activities. nih.govnih.gov By training algorithms on existing data for similar compounds, researchers can build predictive models to screen virtual libraries of this compound analogs. nih.govnih.gov This in silico approach significantly accelerates the identification of promising candidates for synthesis and experimental testing, reducing both time and cost. crimsonpublishers.com Deep learning models can further enhance this process by predicting complex properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which is critical for avoiding late-stage failures in drug development. nuvisan.comnih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. | Rapidly identify derivatives with high predicted affinity for targets of interest (e.g., kinases, receptors). nih.gov |

| De Novo Drug Design | Generative models (e.g., RNNs, GANs) create entirely new molecular structures with desired physicochemical and biological properties. | Design novel, optimized analogs of this compound with improved potency and selectivity. mdpi.comcrimsonpublishers.com |

| QSAR Modeling | Statistical models that relate the chemical structure of a molecule to its biological activity. | Predict the activity (e.g., anti-inflammatory, antimicrobial) of unsynthesized derivatives based on their structural descriptors. nih.govnih.gov |

| ADMET Prediction | ML algorithms trained to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. | Prioritize derivatives with favorable drug-like properties and lower potential for adverse effects early in the discovery pipeline. crimsonpublishers.com |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-Throughput Screening (HTS) and combinatorial chemistry are foundational technologies for modern drug discovery, enabling the rapid synthesis and evaluation of thousands to millions of compounds. nuvisan.com The thiophene scaffold, a core component of this compound, is an established "privileged pharmacophore" that serves as an excellent starting point for creating combinatorial libraries. nih.govnih.govrsc.org

Combinatorial chemistry allows for the systematic and repetitive combination of different chemical building blocks to generate a large array of structurally diverse analogs. nih.gov Starting with the this compound core, chemists can introduce a wide variety of substituents on the thiophene ring, the phenyl ring, and the methanamine group. This process can be automated and miniaturized, leading to the creation of focused or diversity-oriented compound libraries. colorado.edustanford.edu

Once these libraries are synthesized, HTS can be employed to screen them against various biological targets in a highly automated fashion. nuvisan.comresearchgate.net Using robotic systems and sensitive detection methods, researchers can quickly assess the activity of each compound in biochemical or cell-based assays. This approach dramatically increases the efficiency of hit identification, allowing for the exploration of vast chemical space to uncover derivatives with novel or improved biological activities, such as antimicrobial or anti-inflammatory properties. nih.govnih.govnih.gov

| Technique | Role in Derivative Discovery | Example Application for this compound |

| Combinatorial Chemistry | Synthesizes large, diverse libraries of related compounds by combining different chemical building blocks. nih.gov | Create a library by reacting the amine group with various carboxylic acids and the thiophene ring with different boronic acids. |

| Solid-Phase Synthesis | A technique where molecules are built on a solid support, simplifying purification and automation of library synthesis. | Attach the this compound scaffold to a resin and perform sequential chemical modifications. |

| High-Throughput Screening (HTS) | Rapidly assays large numbers of compounds for activity against a specific biological target using automation. nuvisan.com | Screen the combinatorial library for inhibition of key enzymes involved in inflammation (e.g., COX-2) or bacterial growth. nih.gov |

| Fragment-Based Screening | Identifies low-molecular-weight compounds (fragments) that bind weakly to a target, which are then optimized into more potent leads. nuvisan.com | Identify small fragments that bind to a target protein and then link them to the this compound scaffold to create a potent inhibitor. |

Collaborative Research between Synthetic Chemistry, Pharmacology, and Materials Science

The thiophene ring is a versatile heterocyclic structure renowned for its utility in both medicinal chemistry and materials science. nih.govnih.govclinicalresearchnewsonline.com Thiophene-based molecules and polymers are widely used in the development of organic electronics, including organic solar cells, light-emitting diodes (LEDs), and sensors, due to their favorable electronic and optoelectronic properties. researchgate.netwikipedia.org This dual relevance creates a fertile ground for interdisciplinary collaboration between synthetic chemists, pharmacologists, and materials scientists.

A collaborative approach can unlock synergistic discoveries. For instance, novel synthetic methodologies developed by materials scientists to create new polythiophenes could be adapted by medicinal chemists to synthesize complex, biologically active derivatives of this compound. wikipedia.org Conversely, a derivative synthesized for a pharmacological study might exhibit unexpected fluorescence or semiconducting properties, making it a candidate for applications in bioimaging or as an organic semiconductor. researchgate.netunibo.it

Such collaborations foster a holistic understanding of the structure-property relationships of these compounds. Pharmacologists can provide insights into biological targets and mechanisms of action, guiding synthetic chemists to design molecules with improved therapeutic potential. ijprajournal.com Simultaneously, materials scientists can characterize the physicochemical properties of these new compounds, potentially uncovering novel applications in diagnostics, sensors, or electronic devices. nih.gov This integrated research effort ensures that the full potential of the this compound scaffold is explored across multiple scientific frontiers.

Q & A

Q. What are the key structural features of 1-(4-Thiophen-2-ylphenyl)methanamine, and how do they influence its physicochemical properties?

The compound comprises a phenyl ring substituted with a thiophene group at the para position and a methanamine (-CH₂NH₂) moiety. The thiophene’s sulfur atom introduces π-conjugation and potential hydrogen-bonding interactions, while the amine group enhances solubility in polar solvents. Computational studies (e.g., using PubChem data) reveal a molecular weight of 197.28 g/mol and a planar geometry, which may affect crystallinity and melting points .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves:

- Step 1 : Suzuki-Miyaura coupling between 4-bromophenylmethanamine and 2-thiopheneboronic acid to form the biphenyl-thiophene backbone.

- Step 2 : Protection/deprotection of the amine group using Boc anhydride to prevent side reactions during coupling. Yields (~60-75%) depend on catalyst selection (e.g., Pd(PPh₃)₄) and solvent optimization (toluene/ethanol mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the aromatic thiophene (δ 6.8–7.5 ppm) and methanamine (δ 3.2–3.5 ppm) signals.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 197.27.

- HPLC : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from impurities or polymorphic forms. Recommendations:

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphs.

- Solubility Studies : Conduct equilibrium solubility tests under controlled pH and temperature.

- Crystallography : Single-crystal X-ray diffraction can clarify structural effects on solubility .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for C–N bond formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while improving yields .

Q. What computational methods predict the biological targets of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding with proteins like tyrosine kinases or GPCRs, leveraging the thiophene’s aromaticity for π-π interactions.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity against cancer cell lines (e.g., IC₅₀ values) .

Q. How do structural analogs of this compound compare in antimicrobial activity studies?

Analogues with chloro or nitro substituents on the thiophene ring show enhanced activity against Staphylococcus aureus (MIC: 2–8 µg/mL). Methodological insights:

- SAR Analysis : Replace the methanamine with a methyl ester to assess hydrophobicity effects.

- Time-Kill Assays : Monitor bactericidal kinetics at 4–24 hours to differentiate static vs. cidal effects .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate this compound’s potential in neurodegenerative disease models?

- In Vitro Models : Use SH-SY5Y neuroblastoma cells to measure inhibition of Aβ fibril aggregation (Thioflavin T assay).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with donepezil as a positive control.

- Mitochondrial Toxicity : Assess via MTT assay to rule out non-specific cytotoxicity .

Q. What experimental controls are essential when studying this compound’s photostability for material science applications?

Q. How can conflicting results in catalytic activity studies be systematically addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.